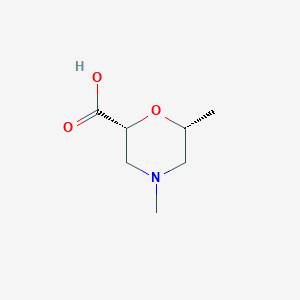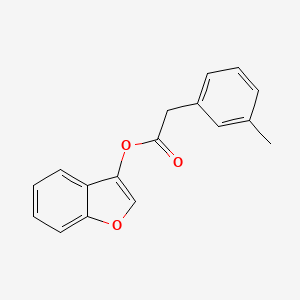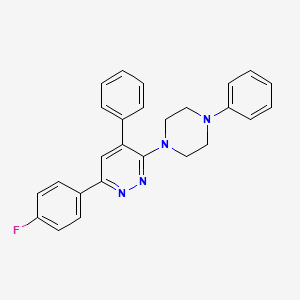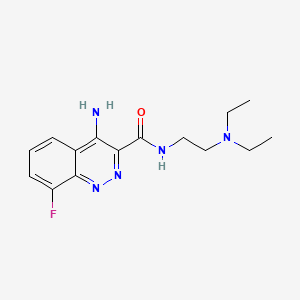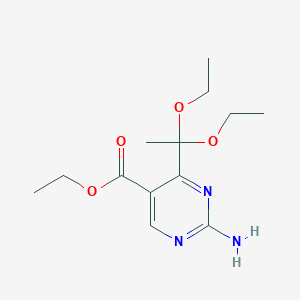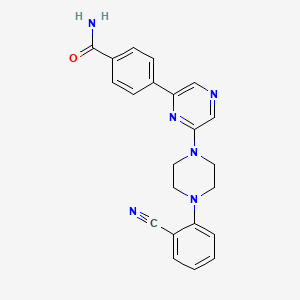
4-(6-(4-(2-Cyanophenyl)piperazin-1-yl)pyrazin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-(4-(2-Cyanophenyl)piperazin-1-yl)pyrazin-2-yl)benzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its complex structure, which includes a piperazine ring, a pyrazine ring, and a benzamide group. It has been studied for its potential therapeutic applications, particularly in the treatment of infectious diseases such as tuberculosis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(4-(2-Cyanophenyl)piperazin-1-yl)pyrazin-2-yl)benzamide typically involves multiple steps. One common method involves the reaction of 2-cyanophenylpiperazine with a pyrazine derivative under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-(4-(2-Cyanophenyl)piperazin-1-yl)pyrazin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction may produce a hydrogenated form of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an antimicrobial agent.
Medicine: Research has focused on its potential use in treating infectious diseases, particularly tuberculosis.
Industry: It may be used in the development of new pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 4-(6-(4-(2-Cyanophenyl)piperazin-1-yl)pyrazin-2-yl)benzamide involves its interaction with specific molecular targets within the cell. It is believed to inhibit the function of certain enzymes or proteins that are essential for the survival of pathogenic microorganisms. This inhibition disrupts critical cellular processes, leading to the death of the microorganism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazinamide: A well-known anti-tubercular drug with a similar pyrazine ring structure.
Phenylpyrazine-2-carboxamides: Compounds with similar structural features and antimicrobial activity.
Uniqueness
4-(6-(4-(2-Cyanophenyl)piperazin-1-yl)pyrazin-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit multiple molecular targets makes it a promising candidate for further development as a therapeutic agent .
Eigenschaften
CAS-Nummer |
915373-23-8 |
|---|---|
Molekularformel |
C22H20N6O |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
4-[6-[4-(2-cyanophenyl)piperazin-1-yl]pyrazin-2-yl]benzamide |
InChI |
InChI=1S/C22H20N6O/c23-13-18-3-1-2-4-20(18)27-9-11-28(12-10-27)21-15-25-14-19(26-21)16-5-7-17(8-6-16)22(24)29/h1-8,14-15H,9-12H2,(H2,24,29) |
InChI-Schlüssel |
JVZNDGWDGGMLTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=C2C#N)C3=NC(=CN=C3)C4=CC=C(C=C4)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


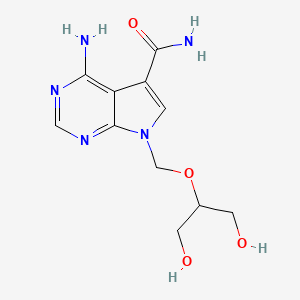
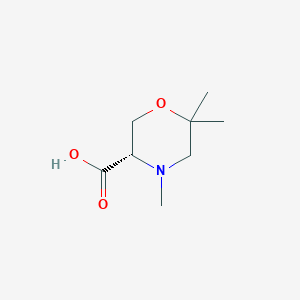
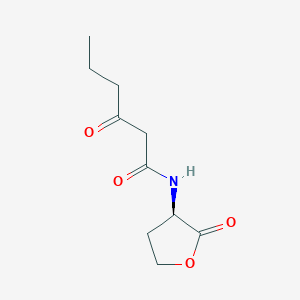
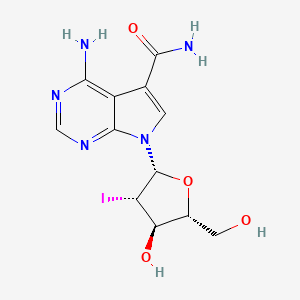
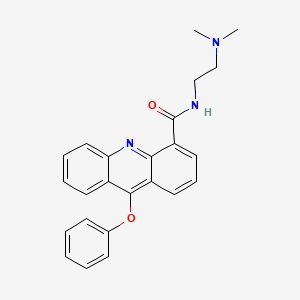

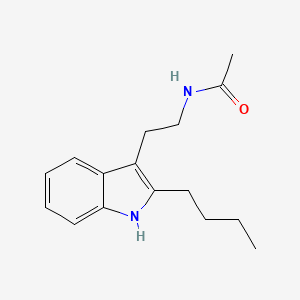
![5-Amino-2-{[(thiophen-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12923458.png)
![(1S,2S,5R)-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B12923468.png)
